替格瑞洛杂质 63

描述

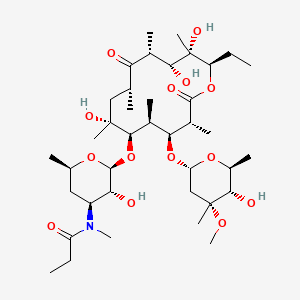

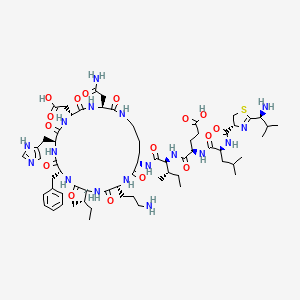

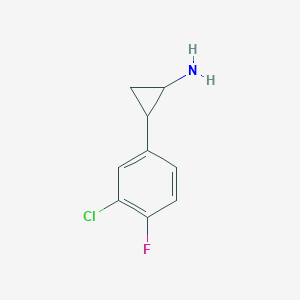

Ticagrelor Impurity 63, also known as (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate, is a compound related to Ticagrelor . Ticagrelor is a medication used as an antiplatelet agent to prevent blood clots in individuals who have had certain cardiovascular events .

Synthesis Analysis

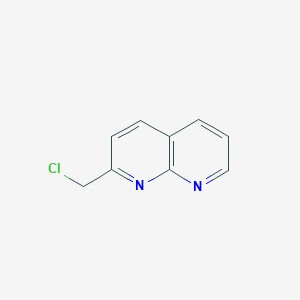

The synthesis of Ticagrelor involves a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Molecular Structure Analysis

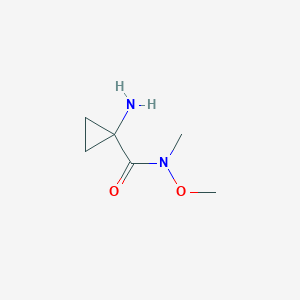

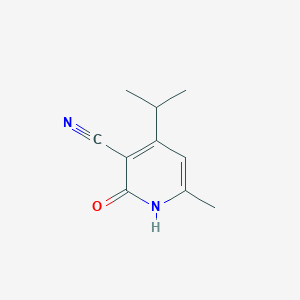

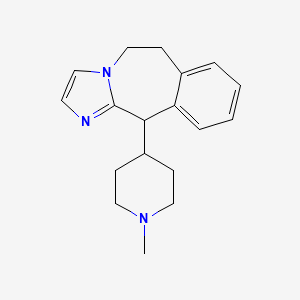

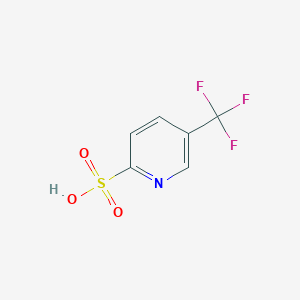

The molecular structure of Ticagrelor Impurity 63 is C9H9F2N : C8H8O3 . The elemental composition for m/z = 774.4158 with a -4.1ppm error is C41H56N7O8 .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a series of chemical reactions. The critical step to prepare intermediate 5 was optimized using the response surface methodology . The reaction product formed is found to be the 4,5-Dihydroisoxazole Derivative .科学研究应用

方法开发和杂质分析

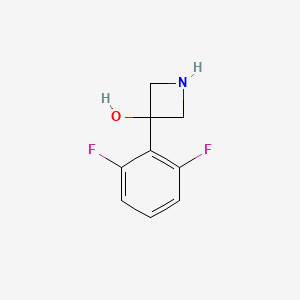

杂质分析方法开发: 一项研究开发了一种通过高效液相色谱法 (HPLC) 对替格瑞洛进行杂质分析的方法,重点是在酸性条件下进行强制降解。该方法实现了药物及其降解产物之间的尖锐峰和良好的分离,促进了杂质的鉴定和定量 R. Kakde 等人,2017.

定量核磁共振用于杂质评估: 另一项研究应用了定量质子核磁共振 (qHNMR) 来评估替格瑞洛工艺杂质,展示了 qHNMR 在确定纯度和分子化学计量中的潜力,这对于确保制药生产中的产品质量至关重要 S. Bhavaraju 等人,2022.

新杂质的鉴定和表征: 研究人员在替格瑞洛中发现了四种以前未知的杂质,使用制备性高效液相色谱法对其进行分离,并通过光谱分析对其进行表征。这项工作强调了识别和了解药物物质中杂质结构的重要性 N. Kumar 等人,2016.

作用机制

Mode of Action

Ticagrelor is a P2Y12 receptor antagonist . It inhibits the receptor’s activity, thereby preventing platelet aggregation .

Biochemical Pathways

Ticagrelor, the parent compound, inhibits theNLRP3 inflammasome . This inhibition occurs independently of its classic inhibitory effect on the P2Y12 signaling pathway . Ticagrelor attenuates the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) by blocking chloride efflux .

Pharmacokinetics

Ticagrelor exhibits predictable linear pharmacokinetics in healthy volunteers and patients with atherosclerosis, stable coronary artery disease (cad), and acs . Food status and body weight significantly influence clearance .

Result of Action

The parent compound ticagrelor inhibits platelet aggregation, suppresses inflammation, reinforces adenosine function, and enhances cardiovascular protection .

Action Environment

Ticagrelor is water-soluble and hydrolytically stable . In the natural environment, Ticagrelor is expected to partition into aquatic sediments and undergo significant degradation .

安全和危害

未来方向

Ticagrelor impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies. It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .

生化分析

Biochemical Properties

It is known that Ticagrelor, the parent compound, selectively binds to the P2Y12 receptor, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . It’s plausible that Ticagrelor Impurity 63 may interact with similar enzymes, proteins, and biomolecules, but this needs to be confirmed through rigorous biochemical studies.

Cellular Effects

Ticagrelor, the parent compound, has been shown to inhibit platelet aggregation, inhibit inflammatory response, enhance adenosine function, and have cardioprotective effects . Whether Ticagrelor Impurity 63 has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Ticagrelor, the parent compound, is known to bind reversibly to the P2Y12 receptor . This binding inhibits ADP-mediated platelet aggregation, which is a key step in the formation of blood clots

Dosage Effects in Animal Models

The effects of different dosages of Ticagrelor Impurity 63 in animal models have not been reported. Studies on Ticagrelor, the parent compound, have shown that it has significant antiplatelet effects . The dosage effects of Ticagrelor Impurity 63 need to be investigated in future studies.

Metabolic Pathways

Ticagrelor, the parent compound, is known to be rapidly absorbed by the body after oral administration . Future studies should aim to elucidate the metabolic pathways of Ticagrelor Impurity 63, including any enzymes or cofactors it interacts with.

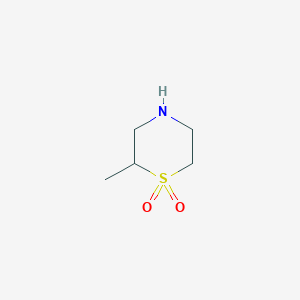

属性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRBLOZQQJVBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

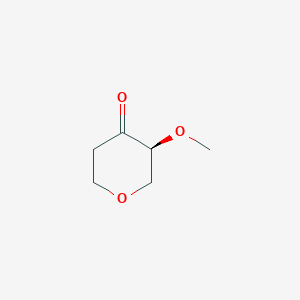

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)

![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)

![(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3322553.png)